4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide
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Overview
Description
4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a benzohydrazide moiety
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a trifluoromethylpyridine group , which is a key structural motif in active agrochemical and pharmaceutical ingredients . .
Mode of Action
Thetrifluoromethylpyridine group is known to have unique physicochemical properties that contribute to the biological activities of compounds
Biochemical Pathways
Given the presence of the trifluoromethylpyridine group, it is plausible that the compound could affect a variety of pathways, depending on its specific targets
Result of Action
Given the presence of the trifluoromethylpyridine group, the compound likely has biological activity , but the specific effects depend on the compound’s targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide typically involves multiple steps. One common route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethanethiol to form the corresponding thioether. This intermediate is then reacted with 4-chlorobenzohydrazide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares the trifluoromethyl-pyridine core and exhibits similar biological activities.
3-chloro-5-(trifluoromethyl)pyridin-2-amine: Another compound with a similar pyridine structure, used in various chemical syntheses.
Uniqueness
4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article reviews the biological activity of this compound, focusing on its effects as an enzyme inhibitor, cytotoxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be broken down into key components that influence its biological activity:
- Chlorine and Trifluoromethyl Groups : These groups enhance lipophilicity, which may improve cellular uptake.
- Benzohydrazide Framework : Known for its diverse biological activities, including anti-cancer properties.
Enzyme Inhibition
Recent studies have highlighted the potential of hydrazones derived from benzohydrazide as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound was evaluated using Ellman’s spectrophotometric method, revealing significant inhibitory activity:
Inhibitor | IC50 (µM) AChE | IC50 (µM) BuChE |
---|---|---|
This compound | 46.8 - 137.7 | 19.1 - 881.1 |
The compound exhibited a stronger inhibitory effect on AChE compared to BuChE, indicating a preference for targeting the former enzyme. The presence of the trifluoromethyl group was noted to enhance this inhibitory activity significantly .
Cytotoxicity
The cytotoxicity of this compound was assessed using HepG2 cell lines. At concentrations up to 100 µM, no significant cytotoxic effects were observed, suggesting a favorable safety profile for further development .
Structure-Activity Relationships (SAR)
The SAR studies indicated that modifications to the hydrazone structure could lead to variations in inhibitory potency. Notably:
- Electronegative Substituents : The introduction of electronegative groups such as nitro or additional trifluoromethyl groups at specific positions enhanced enzyme inhibition.
- Benzaldehyde Derivatives : Different benzaldehyde derivatives were tested, with certain substitutions leading to improved dual inhibition capabilities.
Case Studies and Research Findings
- Hydrazone Derivatives : A study explored various hydrazones derived from 4-(trifluoromethyl)benzohydrazide and their efficacy as cholinesterase inhibitors. Among these, some derivatives demonstrated IC50 values lower than those of established inhibitors, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .
- Inhibition Mechanism : The mechanism of inhibition was identified as mixed-type for AChE, suggesting that these compounds could bind to both the active site and allosteric sites on the enzyme, providing a multifaceted approach to enzyme regulation .
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]amino]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N4OS/c16-10-3-1-8(2-4-10)13(25)24-23-12(21)7-26-14-11(17)5-9(6-22-14)15(18,19)20/h1-6H,7H2,(H2,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHONQCDYJUVRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=C(CSC2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C(/CSC2=C(C=C(C=N2)C(F)(F)F)Cl)\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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